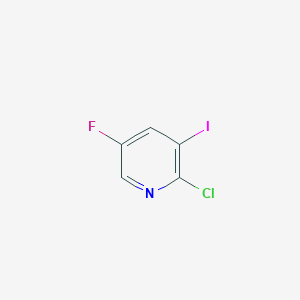

2-Chloro-5-fluoro-3-iodopyridine

Beschreibung

Contextualization within Halogenated Heterocyclic Chemistry

Halogenated heterocyclic compounds, and specifically halopyridines, represent a cornerstone class of building blocks for creating pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov The pyridine (B92270) ring is a fundamental heterocycle found in numerous drug molecules. acs.org However, the introduction of halogen atoms onto the electron-deficient pyridine ring can be challenging, often requiring harsh reaction conditions. nih.govyoutube.com

2-Chloro-5-fluoro-3-iodopyridine is a significant member of this family due to its polysubstituted and varied halogen pattern. The presence of three different halogens—chlorine, fluorine, and iodine—on the same pyridine core offers a platform for diverse and selective chemical transformations. pipzine-chem.com The reactivity of each halogen is distinct, allowing for stepwise and site-specific modifications. This is a key advantage in the complex world of synthetic chemistry, where precise control over molecular architecture is paramount. The field of halogenated pyridines is continually expanding, with ongoing research focused on developing new synthetic methods and exploring the unique properties of these compounds. nih.govacs.org

Strategic Importance as a Synthetic Building Block

The primary value of this compound lies in its role as a versatile synthetic building block. pipzine-chem.com Chemists can exploit the differential reactivity of the three halogen atoms to construct complex organic molecules. pipzine-chem.com For instance, the carbon-iodine bond is generally the most reactive towards metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which forms new carbon-carbon bonds. pipzine-chem.comsigmaaldrich.com This allows for the introduction of various organic fragments at the 3-position of the pyridine ring.

Following the selective reaction of the iodine, the chlorine atom at the 2-position can be targeted. The carbon-chlorine bond is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of nucleophiles. nbinno.comyoutube.com The fluorine atom at the 5-position is typically the least reactive of the three halogens under these conditions, often remaining intact during the initial transformations. This tiered reactivity allows for a programmed, sequential synthesis, providing a powerful tool for building highly functionalized pyridine derivatives that would be difficult to access through other means. pipzine-chem.com This strategic potential makes it an indispensable intermediate in the synthesis of novel compounds for medicinal chemistry and materials science. pipzine-chem.comacs.org

Overview of Research Trajectories

Current and future research involving this compound is primarily directed towards its application in the synthesis of novel functional molecules. In medicinal chemistry, its unique substitution pattern provides an opportunity to create new drug candidates with potential applications in areas such as oncology and anti-infective therapy. pipzine-chem.com The ability to precisely modify the pyridine core allows for the fine-tuning of a molecule's pharmacological properties. pipzine-chem.com

In materials science, halogen-containing organic compounds are of significant interest for the development of organic optoelectronic materials. pipzine-chem.com The incorporation of structures derived from this compound could be used to optimize the performance of materials in applications like Organic Light Emitting Diodes (OLEDs). pipzine-chem.com Furthermore, research continues into novel synthetic methodologies, such as halogen dance reactions, to prepare this and other highly substituted halopyridines, expanding the toolbox available to synthetic chemists. acs.orgacs.orgacs.org The market for such specialized chemical intermediates is expected to grow as research and development in these high-tech fields continues to advance. prof-research.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂ClFIN chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 257.43 g/mol chemicalbook.comsigmaaldrich.com |

| Appearance | Off-white to pale yellow solid iodobenzene.ltd |

| Solubility | Low in water; Soluble in dichloromethane, chloroform (B151607) iodobenzene.ltd |

| Density | 2.1 ± 0.1 g/cm³ |

| Boiling Point | 240.9 ± 35.0 °C at 760 mmHg |

| Flash Point | 99.5 ± 25.9 °C |

| CAS Number | 884494-33-1 chemicalbook.comsigmaaldrich.com |

| InChI Key | KNGPAZKKHRTDEM-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGPAZKKHRTDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640091 | |

| Record name | 2-Chloro-5-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-33-1 | |

| Record name | 2-Chloro-5-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Fluoro 3 Iodopyridine

Regioselective Halogenation Strategies

The primary challenge in constructing 2-chloro-5-fluoro-3-iodopyridine lies in the controlled, stepwise introduction of halogen substituents at specific positions. The electronic nature of the pyridine (B92270) ring, combined with the directing effects of the halogens themselves, dictates the feasibility and outcome of each halogenation step. A plausible synthetic pathway involves starting with a pre-functionalized pyridine and introducing the final halogen with high regioselectivity.

Directed Chlorination Protocols

The synthesis would likely commence from a pyridine derivative where the chloro and fluoro substituents are already in place, such as 2-chloro-5-fluoropyridine (B44960). The introduction of the chlorine atom at the 2-position is often achieved from readily available precursors. One common industrial method involves the diazotization of 2-aminopyridines in the presence of a chloride source (a Sandmeyer-type reaction). Alternatively, nucleophilic aromatic substitution (SNAr) on activated pyridines, such as a 2-hydroxypyridine, using a chlorinating agent like phosphorus oxychloride (POCl₃) is a classic approach. For unsymmetrical pyridines, achieving regioselectivity can be challenging and may require the use of N-oxide intermediates to activate specific positions for halogenation acs.org.

Site-Specific Fluorination Protocols

The fluorine atom at the 5-position is often introduced early in the synthetic sequence due to the harsh conditions typically required for fluorination. A common route is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from the corresponding 5-aminopyridine derivative. For instance, starting from 2-chloro-5-aminopyridine, diazotization followed by treatment with fluoroboric acid would yield the desired 2-chloro-5-fluoropyridine.

More modern methods for fluorination that offer milder conditions are continuously being developed. These include nucleophilic fluorination (Halex reaction) of an appropriate precursor (e.g., 2,5-dichloropyridine (B42133) or a 5-nitro-2-chloropyridine) with a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF), often requiring high temperatures and aprotic polar solvents nih.gov. The use of in-situ generated anhydrous tetrabutylammonium (B224687) fluoride has been shown to facilitate high-yielding fluorinations at room temperature rsc.org.

A patent describes a method for producing 3-substituted 2-chloro-5-fluoropyridines by starting with 2,6-dichloro-5-fluoronicotinic acid and selectively reducing the chlorine atom at the 6-position google.com. This highlights a strategy where the fluoro-pyridine core is assembled first, followed by functionalization.

Precision Iodination Methodologies

The introduction of an iodine atom at the C-3 position of a 2-chloro-5-fluoropyridine substrate is the most synthetically demanding step. Direct electrophilic iodination is challenging because the pyridine nitrogen and the existing halogen substituents deactivate the ring towards electrophilic attack. The fluorine atom is an ortho-, para-director, while the chlorine is also an ortho-, para-director. This would direct iodination towards the C-4 and C-6 positions, not the desired C-3 position.

To achieve precision iodination at C-3, a directed metalation approach is often necessary. This involves the use of a directed metalation group (DMG) to facilitate deprotonation at an adjacent position, followed by quenching with an iodine electrophile. For pyridine systems, this typically involves lithiation using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an iodine source such as molecular iodine (I₂) or 1,2-diiodoethane.

Another advanced strategy is the "halogen dance" reaction, a base-induced halogen migration. While not directly reported for this compound, the synthesis of the analogous 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using this method, suggesting its potential applicability acs.orgnih.gov. This process involves treating a polyhalogenated pyridine with a strong base, leading to an equilibrium of halogenated isomers via a series of deprotonation and metal-halogen exchange steps, which can be trapped to yield a specific isomer acs.orgnih.govresearchgate.net.

| Method | Reagents | Key Principle | Reference/Concept |

|---|---|---|---|

| Electrophilic Iodination | N-Iodosuccinimide (NIS) or I₂/Ag₂SO₄ | Direct C-H activation. Faces significant regioselectivity challenges due to directing group effects. | nih.gov |

| Directed Ortho-Metalation (DoM) | 1. Strong base (e.g., LDA, n-BuLi) 2. Iodine source (e.g., I₂) | Requires a directing group to achieve C-3 lithiation, followed by electrophilic quench. | General organometallic principle |

| Halogen Dance Reaction | Strong base (e.g., LDA) on a polyhalo-precursor | Base-catalyzed intramolecular halogen migration to a thermodynamically more stable position. | acs.orgnih.gov |

Multi-Component and Convergent Synthetic Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, represent a highly efficient strategy for constructing complex molecules like polysubstituted pyridines thieme-connect.com. These approaches are atom-economical and can rapidly generate molecular diversity. Various MCRs for pyridine synthesis have been developed, such as the Hantzsch pyridine synthesis and its modern variations.

While a specific MCR for this compound has not been reported, the general strategy involves combining simple, acyclic precursors to build the pyridine core with its substituents simultaneously acs.org. For instance, a reaction could conceptually involve a 1,3-dicarbonyl compound, an aldehyde, a nitrile, and an ammonia (B1221849) source under catalytic conditions thieme-connect.com. The challenge would be to identify precursors that carry the required halogen atoms through the reaction sequence. The use of nanocatalysts in MCRs for pyridine synthesis has also been shown to improve yields and reaction conditions rsc.orgrsc.org.

Catalytic Innovations in Pyridine Functionalization

Modern catalytic methods offer powerful tools for the late-stage functionalization of heterocyclic rings, potentially simplifying synthetic routes. Transition metal-catalyzed C-H activation is a particularly promising area. A palladium or copper catalyst could, in principle, mediate the direct iodination of the C-H bond at the 3-position of 2-chloro-5-fluoropyridine. This approach avoids the need for pre-functionalization (like metalation) and often proceeds with high regioselectivity dictated by the catalyst and directing groups.

Furthermore, designed phosphine (B1218219) reagents have been developed to selectively functionalize pyridine at the 4-position by forming a phosphonium (B103445) salt that is subsequently displaced by a halide acs.org. While this targets the C-4 position, the development of new reagents could potentially allow for similar transformations at other positions on the pyridine ring.

| Catalytic Strategy | Typical Catalysts | Reaction Type | Potential Advantage | Reference/Concept |

|---|---|---|---|---|

| Nanocatalysis in MCRs | Fe₃O₄@g-C₃N₄–SO₃H, CuO NPs | One-pot pyridine synthesis | High efficiency, catalyst recyclability, mild conditions. | rsc.org |

| C-H Activation/Iodination | Pd(OAc)₂, Cu(I) salts | Direct iodination of a C-H bond | High atom economy, avoids stoichiometric metalating agents. | General catalytic principle |

| Microwave-Assisted Synthesis | N/A (Energy Source) | Various (e.g., MCRs, cross-coupling) | Drastically reduced reaction times, improved yields. | nih.gov |

Principles of Green Chemistry in Synthesis Optimization

The synthesis of highly functionalized molecules like halogenated pyridines often involves multiple steps and the use of hazardous reagents and solvents. Integrating the principles of green chemistry is crucial for developing more sustainable and environmentally benign synthetic routes rasayanjournal.co.in.

Key green approaches applicable to the synthesis of this compound include:

Catalysis: Using catalytic amounts of reagents (e.g., in C-H activation) instead of stoichiometric ones reduces waste. Nanocatalysts are particularly attractive due to their high activity and potential for recycling rsc.org.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times, reduce side-product formation, and often leads to higher yields compared to conventional heating nih.gov.

Solvent Selection: Minimizing the use of hazardous solvents by employing solvent-free reactions or switching to greener alternatives (e.g., water, ionic liquids) can dramatically reduce the environmental impact of a synthesis rasayanjournal.co.in.

Mechanochemistry: Performing reactions by grinding solids together (mechanochemistry), sometimes with a minimal amount of liquid (liquid-assisted grinding), can eliminate the need for bulk solvents, reduce waste, and sometimes provide access to products not formed in solution rsc.org. This has been demonstrated in the preparation of iodinating reagents rsc.org.

By applying these principles, the synthetic route to this compound and other valuable pyridine derivatives can be made more efficient, safer, and more sustainable.

Elucidation of Reactivity and Mechanistic Pathways of 2 Chloro 5 Fluoro 3 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic systems. In the context of 2-Chloro-5-fluoro-3-iodopyridine, the reaction proceeds via the addition of a nucleophile to the electron-deficient pyridine (B92270) ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a halide leaving group. youtube.comnih.gov The regioselectivity and rate of these reactions are governed by the electronic and steric properties of the pyridine substrate and the incoming nucleophile.

Halogen Atom Selectivity in Substitution Reactions

The presence of three distinct halogens (F, Cl, I) on the pyridine ring of this compound raises the question of which halogen is preferentially displaced during SNAr reactions. Generally, in activated SNAr reactions, the order of leaving group ability is F > Cl > Br > I. nih.govnih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state of the rate-determining nucleophilic addition step. nih.govnih.gov

For polysubstituted pyridines, the position of the halogen also plays a crucial role. For instance, in reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine with various nucleophiles, SNAr reactions have been shown to occur regioselectively. researchgate.net While specific experimental data on the SNAr selectivity of this compound is not extensively detailed in the provided search results, the general principles of SNAr suggest that the fluorine atom would be the most likely leaving group, especially if the position it occupies is activated by the ring nitrogen and other substituents. However, the interplay of electronic effects from all three halogens and the pyridine nitrogen can lead to complex reactivity patterns that may deviate from simple predictions. wuxibiology.combaranlab.org

Electronic and Steric Influences on SNAr Reactivity

The reactivity of this compound in SNAr reactions is significantly influenced by both electronic and steric factors.

Electronic Influences: The electron-withdrawing nature of the halogen atoms and the pyridine ring nitrogen atom depletes the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. The relative positions of the halogens are critical. Halogens at the ortho and para positions to the incoming nucleophile and the leaving group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects. chemrxiv.org Computational models using descriptors like the Lowest Unoccupied Molecular Orbital (LUMO) energy and molecular electrostatic potential (ESP) can provide quantitative predictions of SNAr reactivity and regioselectivity. chemrxiv.org

Steric Influences: Steric hindrance can affect the rate of SNAr reactions by impeding the approach of the nucleophile to the reaction center. In some cases, steric congestion around a potential reaction site can disfavor substitution at that position, leading to reaction at a less sterically hindered but electronically less favorable site. acs.org For this compound, the iodine atom at the 3-position could exert some steric influence on the adjacent chlorine at the 2-position and the fluorine at the 5-position, potentially modulating the regioselectivity of nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the differential reactivity of its three halogen atoms. researchgate.net

Palladium-Catalyzed Coupling Protocols (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. sigmaaldrich.comlibretexts.orgsigmaaldrich.com The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl > F. libretexts.org This selectivity allows for sequential, site-selective functionalization of polyhalogenated substrates.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile C-C bond-forming methods. nih.govlibretexts.org For this compound, the Suzuki-Miyaura coupling would be expected to occur selectively at the C-I bond, leaving the C-Cl and C-F bonds intact for subsequent transformations. nih.govsigmaaldrich.com The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Reaction | Catalyst/Reagents | Expected Product |

| Suzuki-Miyaura | Pd catalyst, Base, Organoboron reagent | 2-Chloro-5-fluoro-3-aryl/alkenylpyridine |

Stille Coupling: The Stille coupling utilizes organotin reagents to form C-C bonds with organic halides. organic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the Stille coupling with this compound would be anticipated to proceed selectively at the C-I bond. organic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

| Reaction | Catalyst/Reagents | Expected Product |

| Stille | Pd catalyst, Organotin reagent | 2-Chloro-5-fluoro-3-aryl/alkenyl/alkynylpyridine |

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a powerful method for C-C bond formation and can be applied to a wide range of substrates. wikipedia.orgnih.gov For this compound, the Negishi coupling would also be expected to be selective for the C-I bond. wikipedia.org

| Reaction | Catalyst/Reagents | Expected Product |

| Negishi | Pd or Ni catalyst, Organozinc reagent | 2-Chloro-5-fluoro-3-alkyl/aryl/alkenylpyridine |

Nickel and Copper-Mediated Cross-Couplings

While palladium is the most common catalyst for cross-coupling reactions, nickel and copper catalysts also play important roles.

Nickel-Catalyzed Coupling: Nickel catalysts are often used for coupling less reactive aryl chlorides and can exhibit different selectivity compared to palladium. nih.govnih.govwisc.edu In some cases, nickel catalysts can be more effective for coupling with sp3-hybridized alkyl halides. nih.gov For this compound, after initial functionalization at the C-I bond, a nickel catalyst could potentially be employed to activate the C-Cl bond for a second coupling reaction. rsc.org

Copper-Mediated Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for forming carbon-heteroatom bonds (e.g., C-O, C-N, C-S). While not as broadly applicable for C-C bond formation as palladium- and nickel-catalyzed reactions, they offer complementary reactivity.

Chemoselective Coupling Strategies

The differential reactivity of the C-I, C-Cl, and C-F bonds in this compound allows for the development of chemoselective, one-pot, or sequential cross-coupling strategies to synthesize highly substituted pyridines. researchgate.netnih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to functionalize each halogenated position in a controlled manner.

A typical strategy would involve:

Palladium-catalyzed coupling at the C-I bond: This is the most reactive site and can be functionalized with a wide range of coupling partners using standard Suzuki-Miyaura, Stille, or Negishi conditions.

Nickel or Palladium-catalyzed coupling at the C-Cl bond: Following the initial coupling, the less reactive C-Cl bond can be targeted, often requiring more forcing conditions or specific catalyst systems. rsc.org

Nucleophilic aromatic substitution at the C-F bond: The C-F bond is generally the least reactive in cross-coupling reactions but the most reactive in SNAr reactions. mdpi.comresearchgate.net This allows for the introduction of nucleophiles after the C-C bonds have been formed.

This stepwise approach provides a powerful and flexible methodology for the synthesis of a diverse array of complex, polysubstituted pyridine derivatives from the versatile starting material, this compound.

Directed Ortho Metalation (DoM) and Lithiation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to facilitate deprotonation at a position ortho to it, using a strong base like an organolithium reagent. organic-chemistry.orgwikipedia.org In halogenated pyridines, the directing ability of the ring nitrogen and the halogens, combined with the acidity of the ring protons, dictates the regioselectivity of lithiation.

For substrates like this compound, lithiation can lead to several outcomes: deprotonation at an available ortho-position (C-4 or C-6), or a "halogen dance" (or transmetalation), where the lithium reagent exchanges with one of the halogen atoms, typically the most labile one (iodine).

Studies on similar 2,3-dihalopyridines have shown that the reaction pathway is highly dependent on the specific halogens, the base used, and the reaction temperature. nih.gov For instance, the lithiation of 2-fluoro-3-iodopyridine (B38475) with lithium diisopropylamide (LDA) under continuous-flow conditions demonstrated that a halogen dance process was significantly faster than deprotonation. nih.gov This resulted in the formation of a thermodynamically favored 4-lithiated species after iodine migration, even at very low temperatures. nih.gov

In the case of this compound, the C-4 proton is the most likely site for initial deprotonation (deprotolithiation) due to the activating effects of the adjacent chloro and iodo substituents and the directing influence of the pyridine nitrogen. However, the presence of the iodine atom at C-3 introduces the high probability of a halogen dance, where an initial lithiation at C-4 could be followed by a rapid rearrangement to form a more stable 4-iodo-3-lithiopyridine intermediate.

Research on 2-chloro-3-bromopyridine has shown that divergent reactivity can be achieved by carefully controlling the temperature. nih.gov Deprotolithiation at C-4 is favored at lower temperatures (e.g., -60 °C), while a halogen dance to the C-4 position occurs at higher temperatures. nih.gov By analogy, a similar temperature-dependent selectivity could be anticipated for this compound. The resulting pyridin-yllithium species can be trapped with various electrophiles, such as aldehydes, disulfides, and alkyl halides, to introduce new functional groups onto the pyridine core. nih.gov

Table 1: Potential Lithiation Pathways and Products

| Lithiation Condition | Probable Intermediate | Subsequent Reaction with Electrophile (E+) | Product |

|---|---|---|---|

| LDA, Low Temperature | 4-Lithio-2-chloro-5-fluoro-3-iodopyridine | Trapping with E+ | 4-E-2-chloro-5-fluoro-3-iodopyridine |

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. However, the pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles. wikipedia.org This deactivation is further intensified by the presence of three electron-withdrawing halogen atoms (Cl, F, I) in this compound.

Direct electrophilic substitution on such a heavily halogenated, electron-poor pyridine ring is exceptionally challenging. wikipedia.org Standard SEAr reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation typically require harsh conditions and often result in low yields or no reaction at all. masterorganicchemistry.comlibretexts.org The nitrogen atom can be protonated or coordinate to a Lewis acid catalyst under the reaction conditions, which further deactivates the ring towards electrophilic attack. wikipedia.org

Radical Chemistry and Photoredox Transformations

The presence of a carbon-iodine bond in this compound makes it a suitable substrate for radical chemistry. The C-I bond is the weakest of the carbon-halogen bonds present and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator to generate a pyridyl radical. This reactivity opens pathways for transformations not accessible through ionic mechanisms.

In recent years, photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. acs.org A photoredox catalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a substrate. For this compound, a reductive quenching cycle could be envisioned where an excited photocatalyst reduces the pyridine, leading to the cleavage of the C-I bond and formation of the 2-chloro-5-fluoropyridin-3-yl radical. This radical could then participate in various synthetic transformations, such as addition to alkenes or alkynes, or cross-coupling reactions.

The generated pyridyl radical is a versatile intermediate. For example, it could be trapped in a Giese-type reaction, adding to an electron-deficient alkene. Alternatively, it could undergo atom transfer radical addition (ATRA) processes. The specific reaction pathway would be highly dependent on the reaction conditions and the other components present in the mixture. acs.org

Table 2: Potential Radical Transformations

| Reaction Type | Initiation Method | Key Intermediate | Potential Product Class |

|---|---|---|---|

| Radical Cyclization | Photoredox Catalysis / AIBN | 2-Chloro-5-fluoropyridin-3-yl radical | Fused heterocyclic systems |

| Giese Addition | Photoredox Catalysis / AIBN | 2-Chloro-5-fluoropyridin-3-yl radical | 3-Alkyl-substituted pyridines |

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions, such as the Diels-Alder reaction, typically require an electron-rich diene and an electron-poor dienophile, or vice versa. Aromatic systems like pyridine are generally poor participants in cycloaddition reactions because a reaction would lead to a loss of aromaticity and its associated stabilization energy.

For this compound to act as a diene, it would have to react with a very reactive dienophile, often referred to as a "super" dienophile. This is an energetically unfavorable process. More plausibly, the electron-deficient nature of the pyridine ring, exacerbated by the three halogen substituents, could allow it to function as a dienophile in an inverse-electron-demand Diels-Alder reaction with an extremely electron-rich diene. However, such reactions are rare for simple pyridines and would likely require high temperatures or pressures.

Another possibility for pericyclic reactivity involves the formation of a pyridyne intermediate. As discussed in the context of lithiation studies, elimination of lithium iodide from a 3-lithio-4-iodopyridine species could, in principle, generate a 3,4-pyridyne. These highly reactive intermediates are not isolated but are trapped in situ by a variety of reagents, including dienes in [4+2] cycloadditions or nucleophiles. researchgate.net The generation of a 3,4-pyridyne from this compound would offer a powerful method for the difunctionalization of the pyridine ring. researchgate.net

Systematic Derivatization and Functionalization Strategies

Site-Specific Functionalization of the Pyridine (B92270) Nucleus

The primary strategy for the site-specific functionalization of 2-chloro-5-fluoro-3-iodopyridine hinges on the differential reactivity of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

The reactivity order in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, is well-established as C-I > C-Br > C-Cl, with C-F bonds being largely unreactive. This hierarchy allows for the selective functionalization at the C-3 position (iodine) while leaving the C-2 (chlorine) and C-5 (fluorine) positions intact. For instance, a study on the chemoselective functionalization of 5-bromo-6-chloropyridin-3-yl fluorosulfate (B1228806) demonstrated that Suzuki coupling occurs selectively at the bromide position, showcasing the principle of exploiting differential halogen reactivity. nih.gov This principle is directly applicable to this compound, where the C-3 iodo group would be the primary site for such transformations.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens on a pyridine ring is typically F > Cl > Br > I. mdpi.com This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. mdpi.com This allows for the selective introduction of nucleophiles at the C-5 position.

By strategically choosing the reaction type—metal-catalyzed cross-coupling or SNAr—chemists can selectively modify the C-3 or C-5 positions, respectively. The C-2 chloro group offers a third site for functionalization, typically under more forcing conditions than the C-3 iodo group in cross-coupling, or by SNAr, although it is less reactive than the C-5 fluoro group in the latter. A study on 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine (B12510570) highlighted the unexpected effect the 2-chloro substituent can have on regioselectivity, underscoring its role in directing functionalization. mdpi.com

Synthesis of Highly Functionalized Pyridine Scaffolds

The ability to perform sequential, site-selective reactions makes this compound an excellent starting material for the synthesis of highly functionalized, polysubstituted pyridine scaffolds. chemrxiv.org A general approach involves a stepwise functionalization sequence, leveraging the distinct reactivity of each halogen.

For example, an initial Sonogashira or Suzuki coupling at the highly reactive C-3 iodo position can introduce a carbon-based substituent. The resulting 2-chloro-5-fluoro-3-substituted pyridine can then undergo a second functionalization. This could be another cross-coupling reaction at the C-2 chloro position under different catalytic conditions or a nucleophilic aromatic substitution at the C-5 fluoro position.

A study on the related 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrated the feasibility of such sequential functionalization, where C6 magnesiation followed by trapping with electrophiles led to a variety of pentasubstituted pyridines. chemrxiv.org This highlights the potential to access a diverse range of substituted pyridines from a single, versatile starting material. chemrxiv.org A patent for producing 3-substituted 2-chloro-5-fluoropyridines further illustrates the industrial interest in these scaffolds as intermediates for pharmaceuticals and agrochemicals. nih.gov

The following table outlines a hypothetical, yet chemically sound, sequence for creating a polysubstituted pyridine from this compound based on established reactivity principles.

| Step | Reaction Type | Position Targeted | Reagents & Conditions (Example) | Resulting Intermediate |

| 1 | Suzuki Coupling | C-3 (Iodo) | Arylboronic acid, Pd(PPh₃)₄, base | 3-Aryl-2-chloro-5-fluoropyridine |

| 2 | Buchwald-Hartwig Amination | C-2 (Chloro) | Amine, Pd catalyst, ligand, base | 3-Aryl-2-amino-5-fluoropyridine |

| 3 | Nucleophilic Aromatic Substitution (SNAr) | C-5 (Fluoro) | Alkoxide (e.g., NaOMe) | 3-Aryl-2-amino-5-methoxypyridine |

Introduction of Heteroatom-Containing Moieties

The introduction of nitrogen-based functionalities onto the this compound scaffold is typically achieved through palladium-catalyzed cross-coupling reactions. Research on the regioselective amination of 2-chloro-3-iodo- and 2-chloro-5-iodopyridine (B1352245) has shown that amination occurs selectively at the iodine-bearing carbon. nih.govacs.org

These studies demonstrated that using a palladium catalyst with a suitable ligand (e.g., BINAP) and a base like cesium carbonate allows for the efficient and selective coupling of anilines to the C-3 or C-5 position, respectively, leaving the chloro group untouched. nih.govacs.org This methodology is directly applicable to this compound for selective amination at the C-3 position. Subsequent amination at the C-2 position would require more forcing conditions. Nucleophilic aromatic substitution with amines can also be used, primarily targeting the C-5 position. acs.org

| Reaction | Position | Catalyst/Reagents | Product Type |

| Buchwald-Hartwig Amination | C-3 (Iodo) | Pd-catalyst (e.g., with BINAP ligand), Cs₂CO₃, Arylamine | 3-Arylamino-2-chloro-5-fluoropyridine |

| Nucleophilic Aromatic Substitution | C-5 (Fluoro) | Amine, Base (e.g., K₂CO₃), High Temperature | 5-Amino-2-chloro-3-iodopyridine |

The introduction of oxygen-based functional groups, such as hydroxyl or alkoxy groups, onto the pyridine ring can be accomplished via nucleophilic aromatic substitution (SNAr). mdpi.com Given the reactivity trend (F > Cl), the C-5 position of this compound is the most likely site for substitution by oxygen nucleophiles like alkoxides (for etherification) or hydroxide (B78521) (for hydroxylation).

While specific literature examples for this compound are not prominent, the general principles are well-established for other halopyridines. For instance, the synthesis of 2-chloro-5-hydroxypyridine (B185701) can be achieved by the hydrolysis of 2-chloro-5-acetoxypyridine with a base like potassium carbonate. nih.gov Similarly, reactions of halopyridines with sodium phenoxide or benzyl (B1604629) alcohol under microwave irradiation have been shown to produce the corresponding phenoxy and benzyloxy pyridines. mdpi.com These methods suggest that reacting this compound with an alkoxide (e.g., sodium methoxide) would preferentially yield the 5-alkoxy derivative.

| Reaction | Position Targeted | Typical Reagents | Product Type |

| Etherification (SNAr) | C-5 (Fluoro) | Sodium Alkoxide (e.g., NaOMe) in a polar aprotic solvent (e.g., DMSO, HMPA) | 2-Chloro-5-alkoxy-3-iodopyridine |

| Hydroxylation (SNAr) | C-5 (Fluoro) | Strong base (e.g., NaOH, KOH) at elevated temperatures | 2-Chloro-3-iodo-5-hydroxypyridine |

The introduction of sulfur and phosphorus moieties follows similar principles of nucleophilic substitution or metal-catalyzed coupling. Thioethers can be synthesized via SNAr reactions with thiolates. Studies on various halopyridines have shown that treatment with sodium thiophenoxide (PhSNa) can efficiently displace a halogen atom to form a phenylthiopyridine. mdpi.com For this compound, this reaction would be expected to occur at the C-5 position to yield 2-chloro-3-iodo-5-(phenylthio)pyridine.

The formation of C-P bonds to create phosphinopyridines, which are valuable as ligands in catalysis, is often achieved through metal-catalyzed cross-coupling reactions. While specific examples involving this compound are scarce, methods for the phosphination of aryl halides are well-documented and could be adapted. An alternative strategy involves the conversion of pyridines into phosphonium (B103445) salts, which can then be displaced. mdpi.comrsc.org This two-step sequence has been shown to be effective for the functionalization of complex pyridines. mdpi.com

Stereoselective and Enantioselective Functionalization Approaches

The development of methods for the stereoselective and enantioselective functionalization of pyridines is a significant area of modern organic chemistry, aimed at producing chiral, non-racemic molecules for applications in medicine and materials science. acs.org These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. acs.org

General approaches for the asymmetric synthesis of pyridine derivatives include:

Catalytic Asymmetric N-Oxidation: Peptides have been used as catalysts for the enantioselective N-oxidation of pyridines, creating chiral N-oxides that can be further functionalized. chemrxiv.orgnih.gov

Asymmetric C-H Functionalization: Transition metal catalysts with chiral ligands have been developed for the enantioselective C-H alkylation of pyridines. acs.org For instance, a Ni-Al bimetallic catalyst with a chiral phosphine (B1218219) oxide ligand was used for the C2-H alkylation of various pyridines. acs.org

Dearomatization-Functionalization: Pyridines can be temporarily dearomatized to form more reactive intermediates, which then undergo enantioselective functionalization catalyzed by a chiral complex, followed by rearomatization. mdpi.comchemrxiv.orgdigitellinc.com This has been demonstrated for the C3-allenylation of pyridines using an iridium catalyst. chemrxiv.orgdigitellinc.com

However, a review of the current literature reveals a notable absence of specific examples of stereoselective or enantioselective functionalization starting directly from this compound. The existing methods for asymmetric pyridine synthesis have been primarily demonstrated on less complex or differently substituted pyridine cores. chemrxiv.orgnih.gov The application of these advanced catalytic systems to a polysubstituted, achiral substrate like this compound to generate a chiral product remains an area for future investigation.

Applications of 2 Chloro 5 Fluoro 3 Iodopyridine As a Versatile Synthetic Intermediate

Contributions to Medicinal Chemistry Research

In medicinal chemistry, the pyridine (B92270) scaffold is a ubiquitous feature in numerous therapeutic agents due to its ability to engage in biologically relevant interactions and improve physicochemical properties of drug candidates. The specific substitution pattern of 2-Chloro-5-fluoro-3-iodopyridine makes it a significant contributor to the synthesis of novel compounds with therapeutic potential.

Synthesis of Pyridine-Containing Pharmaceutical Precursors

This compound is frequently utilized as a key intermediate in the synthesis of advanced pharmaceutical precursors. pipzine-chem.com Its value lies in the differential reactivity of its halogen substituents, which allows for stepwise and site-selective chemical reactions. Chemists can leverage this to introduce various functional groups, building complex molecular frameworks that are precursors to potential new drugs. pipzine-chem.comiodobenzene.ltd The 2-chloro-5-fluoropyridine (B44960) core, in particular, is recognized as a useful structural unit for intermediates in the production of pharmaceuticals. google.com This strategic approach is fundamental in constructing molecules with specific biological activities. pipzine-chem.com

Exploration in Drug Discovery Programs

The unique atomic arrangement of this compound presents an opportunity for the creation of novel drug molecules in discovery programs. pipzine-chem.com Researchers explore this compound as a starting material to develop new chemical entities (NCEs) with potential applications in various therapeutic areas, including oncology and anti-infectives. pipzine-chem.comiodobenzene.ltd The introduction of chlorine, fluorine, and iodine atoms significantly alters the molecule's electron distribution and spatial configuration, which in turn influences its biological activity and pharmacological properties. pipzine-chem.com This allows for the construction of drug molecular structures with specific biological activities, which can be tailored to interact with specific disease targets. iodobenzene.ltd

Design of Bioactive Heterocyclic Systems

The design of new bioactive heterocyclic compounds is a major focus of modern drug discovery, and this compound plays an important role in this process. The pyridine ring is a well-established scaffold in pharmaceuticals, and the specific halogenation pattern of this compound provides a unique starting point for creating diverse molecular libraries. pipzine-chem.comnih.gov The presence of multiple halogens allows for precise modifications to influence a compound's interaction with biological targets, potentially leading to enhanced efficacy or novel mechanisms of action. pipzine-chem.com For instance, the compound can be chemically modified to attach specific functional groups, enabling new compounds to acquire desired activities, such as antibacterial properties. pipzine-chem.com

Table 1: Structural Features of this compound and Their Relevance in Medicinal Chemistry

| Feature | Position | Implication in Synthesis & Bioactivity |

|---|---|---|

| Pyridine Ring | Core Scaffold | A common structural motif in pharmaceuticals, known to enhance water solubility and participate in biological interactions. nih.gov |

| Chlorine Atom | C2 | Provides a reactive site for nucleophilic substitution and cross-coupling reactions, allowing for the attachment of other molecular fragments. iodobenzene.ltd |

| Fluorine Atom | C5 | Can enhance metabolic stability, improve binding affinity to target proteins, and alter the basicity (pKa) of the pyridine nitrogen. nih.govsemanticscholar.org |

| Iodine Atom | C3 | The most reactive halogen site, ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of complex substituents. |

Role in Agrochemical Development

In the field of agrochemical research, halogenated pyridines are critical components in many modern crop protection agents. These compounds often exhibit potent biological effects against pests and diseases. This compound serves as a valuable precursor in this sector for developing new active ingredients.

Precursor for Pyridine-Based Crop Protection Agents

This compound functions as an intermediate in the synthesis of pyridine-based agrochemicals, including insecticides, fungicides, and herbicides. iodobenzene.ltd The halogenated pyridine core is a key structural motif in a wide range of commercial pesticides. For example, related intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) are used to produce highly effective herbicides. nih.govgoogle.com By designing and modifying the pyridine ring and its surrounding halogen atoms, chemists can develop crop protection agents with enhanced activity and selectivity. iodobenzene.ltd

Table 2: Examples of Commercial Agrochemicals Derived from Related Halogenated Pyridine Intermediates

| Agrochemical Class | Pyridine Intermediate Example | Commercial Product(s) |

|---|---|---|

| Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine | Fluazifop-butyl nih.govagropages.com |

| Herbicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Haloxyfop-methyl, Haloxyfop-P-methyl agropages.com |

| Insecticide | 2-Chloro-5-(chloromethyl)pyridine | Imidacloprid, Acetamiprid agropages.com |

Structure-Activity Relationship Studies in Agrochemicals

Structure-activity relationship (SAR) studies are fundamental to the development of new agrochemicals. These studies investigate how changing a molecule's structure affects its biological activity. The distinct reactive sites on this compound make it an excellent tool for such research. By systematically modifying the molecule at the chlorine, fluorine, or iodine positions, researchers can synthesize a series of related compounds. iodobenzene.ltd

These new derivatives are then tested to determine how each structural change influences their pesticidal efficacy. For instance, studies on other pyridine derivatives have shown that specific substitutions can dramatically increase insecticidal activity against certain pests like aphids. researchgate.net This process allows scientists to identify the key structural features required for optimal performance, leading to the design of more potent and selective pesticides. iodobenzene.ltd The ultimate goal is to achieve a molecule with high efficacy against target pests while minimizing its impact on non-target organisms and the environment. iodobenzene.ltd

Utility in Advanced Materials Science

While the specific applications of this compound are not detailed in existing research, the general utility of halogenated pyridines in materials science provides a hypothetical framework for its potential.

Synthesis of Organic Electronic Materials (e.g., OLEDs, OFETs)

The synthesis of materials for OLEDs and OFETs often involves the creation of extended π-conjugated systems. This compound could, in principle, serve as a key building block in the synthesis of such systems. The iodine atom is a particularly good leaving group in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, which are instrumental in forming carbon-carbon bonds to construct larger conjugated molecules.

Development of Functional Polymers and Coordination Compounds

Similarly, this trifunctional pyridine derivative could be a valuable monomer for the synthesis of functional polymers. Polymerization could potentially be achieved through step-growth polymerization involving, for example, repeated cross-coupling reactions. The resulting polymers could exhibit unique thermal, electronic, and morphological properties due to the presence of the fluorinated pyridine unit.

In the realm of coordination chemistry, the nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions. Functional groups introduced through the halogen handles could further modulate the properties of the resulting metal complexes. These coordination compounds could have applications in areas such as catalysis or as phosphorescent emitters in OLEDs. Again, the available literature does not provide specific examples of coordination compounds synthesized from this compound.

Design of Optoelectronic and Photonic Materials

The design of novel optoelectronic and photonic materials relies on the precise tuning of molecular structures to achieve desired light-emitting, light-absorbing, or charge-transporting properties. The strategic placement of electron-withdrawing fluorine atoms and the potential for extensive conjugation make this compound an attractive starting point for designing new chromophores and luminophores. However, without experimental data on the photophysical properties of its derivatives, its role in this field remains speculative.

Advanced Spectroscopic Characterization and Computational Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

A complete NMR analysis of 2-Chloro-5-fluoro-3-iodopyridine would involve the acquisition of spectra for all magnetically active nuclei present in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show two distinct signals corresponding to the two hydrogen atoms on the pyridine (B92270) ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the halogen substituents (chloro, fluoro, and iodo) and the nitrogen atom in the ring. The multiplicity of the signals would arise from spin-spin coupling with the adjacent fluorine atom and potentially with each other.

¹³C NMR: The carbon-13 NMR spectrum would display five signals, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons would provide insight into their electronic environment, with the carbons bonded to the electronegative halogens and nitrogen appearing at characteristic downfield shifts.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, fluorine-19 NMR is a highly sensitive technique. The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at the C-5 position. The chemical shift and coupling constants to the adjacent protons would be diagnostic for its position on the pyridine ring.

Despite a thorough search of available scientific literature, specific experimental NMR data (chemical shifts and coupling constants) for this compound could not be located.

To unambiguously assign the NMR signals and confirm the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments would be essential. These include:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify which protons are adjacent to each other on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the signals of protons with the directly attached carbon atoms, allowing for the definitive assignment of the carbon resonances.

No published 2D NMR data for this compound were found in the searched resources.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and allow for the identification of its functional groups. For this compound, characteristic vibrational frequencies would be expected for:

C-Cl stretching: Typically observed in the region of 800-600 cm⁻¹.

C-F stretching: Generally found in the 1400-1000 cm⁻¹ range.

C-I stretching: Occurs at lower frequencies, usually below 600 cm⁻¹.

Pyridine ring vibrations: A series of characteristic bands corresponding to C-C and C-N stretching and bending modes.

Specific experimental IR and Raman spectral data for this compound are not available in the public domain based on the conducted searches.

Mass Spectrometry Techniques (e.g., HRMS, LC-MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula (C₅H₂ClFIN). The predicted monoisotopic mass for this compound is 256.89044 Da. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of the compound and studying its fragmentation patterns, which can provide further structural information. Predicted collision cross-section values for various adducts of a related isomer, 2-chloro-3-fluoro-5-iodopyridine (B127555), have been calculated, which can be a useful reference for future experimental work. nih.gov

Table 1: Predicted Mass Spectrometry Data for 2-chloro-3-fluoro-5-iodopyridine Adducts nih.gov

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 257.89772 | 124.3 |

| [M+Na]⁺ | 279.87966 | 128.7 |

| [M-H]⁻ | 255.88316 | 119.0 |

| [M+NH₄]⁺ | 274.92426 | 140.6 |

| [M+K]⁺ | 295.85360 | 131.0 |

| [M]⁺ | 256.88989 | 122.5 |

| [M]⁻ | 256.89099 | 122.5 |

| Data for the isomer 2-chloro-3-fluoro-5-iodopyridine. CCS stands for Collision Cross Section. |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. If a suitable single crystal of this compound could be grown, X-ray crystallography would unequivocally confirm its molecular structure and provide insights into its crystal packing.

A search for published crystal structures of this compound in the Cambridge Crystallographic Data Centre (CCDC) and other literature did not yield any results.

Electron Paramagnetic Resonance (EPR) Studies (if applicable to radical species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. As this compound is a closed-shell molecule with no unpaired electrons in its ground state, it is EPR-silent. Therefore, this technique would not be applicable for its direct characterization unless it were to be converted into a radical ion or form a complex with a paramagnetic center. No EPR studies involving this compound have been reported.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 2-Chloro-5-fluoro-3-iodopyridine, DFT calculations, particularly using hybrid functionals like B3LYP, can provide a detailed understanding of its structure and reactivity. mostwiedzy.pl

Calculations would begin with geometry optimization to determine the most stable three-dimensional arrangement of the atoms. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density and the electrostatic potential (ESP) map are crucial for identifying reactive sites. The ESP map would highlight electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. For instance, the nitrogen atom is expected to be a region of negative potential, while the carbon atoms bonded to the electronegative halogens would be more electron-deficient. nih.gov

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For a polysubstituted pyridine (B92270) like this, the positions of the halogens would significantly influence the energies and spatial distributions of these orbitals.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative of the types of data generated by DFT studies and is not based on published experimental results for this specific compound.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| N Atom ESP Minimum | -40.5 kcal/mol | Predicts the site for protonation or Lewis acid coordination. |

Ab Initio Molecular Orbital Calculations

Ab initio (from first principles) molecular orbital calculations are another class of computational methods that solve the Schrödinger equation without relying on experimental data for parameterization. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a rigorous way to study molecular properties. winterschool.cc

For this compound, ab initio calculations can be used to obtain highly accurate geometric parameters (bond lengths, bond angles, and dihedral angles). These calculations are foundational for other computational predictions, including spectroscopic parameters. While computationally more demanding than DFT, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" for accuracy in computational chemistry for small to medium-sized molecules. winterschool.cc

These methods can also be employed to calculate interaction energies, such as the molecule's proton affinity or its ability to form halogen bonds—a type of non-covalent interaction where the iodine atom, in this case, could act as a Lewis acidic site. Comparing the energies of different tautomers or conformers can provide insights into the molecule's structural preferences.

Prediction of Spectroscopic Parameters

Computational chemistry is extensively used to predict and interpret spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of newly synthesized compounds. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C, ¹H, ¹⁹F, ¹⁵N) and coupling constants can be calculated with high accuracy. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can predict the full NMR spectrum. nih.gov These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules with many non-equivalent atoms.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the harmonic vibrational frequencies. These calculations identify the characteristic vibrational modes of the molecule, such as C-H, C-F, C-Cl, C-I, and pyridine ring stretching and bending modes. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and methodological limitations, leading to excellent agreement with experimental data. sns.it

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. This can help understand the electronic transitions responsible for the molecule's absorption properties.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is illustrative of the types of data generated by computational spectroscopy and is not based on published experimental results.)

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | C2 Chemical Shift | 155 ppm |

| ¹³C NMR | C3 Chemical Shift | 95 ppm |

| ¹⁹F NMR | C5-F Chemical Shift | -120 ppm |

| IR | C-I Stretch | 550 cm⁻¹ |

| IR | C-F Stretch | 1250 cm⁻¹ |

| UV-Vis | λ_max (n→π*) | 285 nm |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. rsc.orgrsc.org For this compound, this could involve studying several key reaction types.

The different halogens (F, Cl, I) at positions 5, 2, and 3, respectively, offer distinct reactivity. The C-I bond is the weakest and most polarizable, making the 3-position a likely site for reactions like Suzuki or Stille cross-coupling. Computational modeling can be used to map the entire catalytic cycle for such a reaction, identifying the structures and energies of all intermediates and transition states (e.g., oxidative addition, transmetalation, reductive elimination). pku.edu.cn This allows for a determination of the rate-limiting step and an understanding of the factors controlling reaction yield and selectivity.

Similarly, nucleophilic aromatic substitution (S_NAr) reactions could be modeled. By calculating the activation energy barriers for a nucleophile attacking each of the halogen-bearing carbon atoms, one could predict the most likely site of substitution. Such studies often reveal the crucial role of intermediates like the Meisenheimer complex. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.gov

A QSAR study involving this compound would require a dataset of structurally similar pyridine derivatives with measured biological activity (e.g., as enzyme inhibitors or antimicrobial agents). nih.gov Computational methods would be used to calculate a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP).

Statistical techniques, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues by identifying the key structural features that enhance activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, it still possesses conformational flexibility, primarily related to the vibrations and interactions of its substituents. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a picture of the molecule's dynamic behavior. ucl.ac.uk

An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its accessible conformational space and the dynamics of its internal motions. This is particularly relevant when studying its interactions with other molecules, such as a solvent, a surface, or a biological receptor. rsc.org

In the context of drug design, MD simulations are used to study how a ligand like this compound binds to a protein's active site. The simulation can reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds), and the role of solvent molecules. By calculating the binding free energy from the simulation trajectory using methods like MM-PBSA, one can estimate the binding affinity of the compound. nih.gov

Environmental Fate and Academic Toxicological Research

Mechanisms of Environmental Degradation and Transformation

Specific studies on the environmental degradation of 2-Chloro-5-fluoro-3-iodopyridine are limited. However, the degradation of substituted pyridines in the environment is known to be influenced by factors such as microbial activity, photochemical reactions, and hydrolysis.

General degradation pathways for similar compounds suggest that this compound may undergo:

Photodegradation: Exposure to sunlight can potentially lead to the degradation of pyridine-based compounds. The presence of halogens can influence the rate and pathway of photodegradation. For instance, studies on other chlorinated pyridines have shown that they can be degraded through photocatalysis iodobenzene.ltd.

Biodegradation: Microbial communities in soil and water play a significant role in the breakdown of pyridine (B92270) derivatives. The structure of the substituent groups on the pyridine ring greatly affects its biodegradability nih.gov. While some pyridines are readily degraded, the presence of multiple halogen substituents, as in this compound, may increase its persistence in the environment nih.gov. Bacteria are known to degrade many simple pyridine derivatives, often through pathways involving hydroxylated intermediates nih.gov.

Hydrolysis: The stability of the compound in water and its susceptibility to hydrolysis have not been specifically reported. Generally, the halogen substituents on the pyridine ring can be subject to hydrolysis under certain environmental conditions.

It is important to note that a safety data sheet for the compound indicates that its persistence and degradability have not been determined canada.ca.

Biotransformation Pathways in Biological Systems

Detailed studies on the biotransformation of this compound in biological systems are not available. However, research on related 3-substituted pyridines provides some insights into potential metabolic pathways. The metabolic N-oxidation of 3-substituted pyridines, such as 3-chloropyridine, has been observed in various animal species, leading to the formation of their respective N-oxides mdpi.com. This suggests that a likely biotransformation pathway for this compound could involve the oxidation of the pyridine nitrogen.

The metabolism of fluorinated and chlorinated compounds can be complex. The carbon-fluorine bond is generally strong and can make compounds recalcitrant to degradation nih.gov. Microbial degradation of other fluorinated pyridines has been studied, indicating that defluorination can occur, although it is often a slow process nih.gov. Similarly, the microbial degradation of chlorinated pyridines has been documented sigmaaldrich.com. The combination of chlorine, fluorine, and iodine on the pyridine ring likely results in unique metabolic fates that require specific investigation.

Ecotoxicological Profiling and Risk Assessment Methodologies

A specific ecotoxicological profile for this compound is not available in the literature. General information from safety data sheets indicates that the substance is considered harmful if swallowed, but specific data on its toxicity to aquatic or terrestrial organisms is lacking crpsonline.com.

Risk assessments for chemical substances often rely on a combination of empirical data and predictive models. For novel compounds like this compound, where experimental data is scarce, Quantitative Structure-Activity Relationship (QSAR) models are often employed nih.govresearchgate.netcdc.gov. These computational models predict the toxicological properties of a chemical based on its molecular structure. QSAR studies have been used to predict the toxicity of various classes of chemicals, including other pyridine derivatives and halogenated compounds nih.govresearchgate.netcdc.gov. However, no specific QSAR analysis for this compound was found in the searched literature.

The ecotoxicological profile of the parent compound, pyridine, has been studied more extensively and it is known to be toxic to a range of aquatic organisms researchgate.net. The substitution pattern on the pyridine ring significantly influences its toxicity.

Academic Investigations into Biochemical Interactions

There is a lack of academic research specifically investigating the biochemical interactions of this compound. The mode of action of this compound at a molecular level has not been elucidated.

Future Research Directions and Emerging Paradigms

Innovations in Organometallic and Organocatalytic Transformations

The reactivity of the carbon-halogen bonds in 2-Chloro-5-fluoro-3-iodopyridine is a key area for future synthetic innovation. The distinct electronic nature of the chloro, fluoro, and iodo substituents allows for selective activation and functionalization.

Future research will likely focus on the development of novel organometallic cross-coupling reactions. While palladium-catalyzed reactions are well-established for halopyridines, the exploration of more sustainable and earth-abundant metal catalysts, such as iron, copper, and nickel, is a growing trend. These catalysts could offer new selectivity profiles and functional group tolerance. For instance, the chemoselective coupling of related dihalopyridines has been demonstrated, suggesting that selective functionalization of the iodo or chloro position in this compound is a feasible goal. researchgate.net The development of palladium-catalyzed cross-coupling reactions of perfluoro organic compounds also provides a basis for new synthetic strategies. mdpi.comresearchgate.netmdpi.com

Organocatalysis, which avoids the use of metals altogether, presents another exciting frontier. The development of organocatalysts capable of activating the C-Cl or C-I bonds for nucleophilic aromatic substitution or other transformations would be a significant advance. Furthermore, C-H functionalization of the pyridine (B92270) ring, a notoriously challenging transformation, is an active area of research. researchgate.net Future methods could enable the direct introduction of new substituents at the remaining C-H positions of the pyridine ring, further expanding the molecular diversity accessible from this starting material. The 4-selective functionalization of pyridines, in particular, is an area of growing interest. digitellinc.com

Integration with Automated Synthesis and High-Throughput Screening

The increasing complexity of modern drug discovery and materials science necessitates rapid and efficient methods for compound synthesis and screening. Automated synthesis platforms, which can perform multi-step reactions in a continuous flow or parallel format, are poised to revolutionize the exploration of chemical space. youtube.comchemrxiv.org

For this compound, automated platforms could be employed to rapidly generate libraries of derivatives by systematically varying the substituents at the chloro, iodo, and potentially other positions. This would involve the integration of robotic liquid handlers with reaction modules capable of performing a wide range of chemical transformations, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The design and synthesis of fused pyridine building blocks are also amenable to automated library generation. nih.gov

High-throughput screening (HTS) methods are essential for identifying compounds with desired biological or material properties from these large libraries. For instance, HTS has been used to identify pyridine derivatives with antifungal activity. nih.gov By combining automated synthesis with HTS, researchers can accelerate the discovery of new applications for this compound in areas such as medicine, agriculture, and materials science. This approach allows for the rapid exploration of structure-activity relationships, leading to the identification of lead compounds with optimized properties.

Sustainable and Biocatalytic Approaches to Pyridine Functionalization

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the functionalization of this compound, this translates to the development of methods that minimize waste, use less hazardous reagents, and operate under milder conditions.

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly sustainable alternative to traditional chemical methods. Flavin-dependent halogenases, for example, are enzymes that can selectively halogenate aromatic compounds under mild conditions. rsc.orgmdpi.com Future research could focus on engineering these enzymes to act on this compound, potentially enabling regioselective halogen exchange or the introduction of additional halogen atoms.

Furthermore, the development of biocatalytic methods for the synthesis of pyridine and piperidine (B6355638) heterocycles from renewable feedstocks is an active area of research. nih.gov While not directly applicable to the modification of this compound, these approaches highlight the growing importance of biotechnology in the synthesis of valuable heterocyclic compounds.

Exploration in Supramolecular Chemistry and Self-Assembly

The unique electronic and steric properties of this compound make it an intriguing candidate for applications in supramolecular chemistry. The presence of multiple halogen atoms allows for the formation of halogen bonds, a type of non-covalent interaction that is increasingly being used to direct the self-assembly of molecules into well-defined architectures.

Future research could explore the use of this compound as a building block for the construction of novel supramolecular materials. By designing complementary molecules that can interact with the halogen atoms of the pyridine ring, it may be possible to create liquid crystals, gels, or porous materials with interesting optical or electronic properties. Pyridine-amide based ligands have been shown to form discrete molecular assemblies, and the principles learned from these systems could be applied to derivatives of this compound. nih.gov The study of parallel stacking interactions between pyridine molecules in crystals also provides a foundation for understanding the self-assembly behavior of this compound. nih.gov Terpyridine-based supramolecules also offer insights into the design of functional architectures. researchgate.net

Advanced Applications in Bioimaging and Diagnostics

The presence of both fluorine and iodine atoms in this compound makes it a particularly promising platform for the development of new bioimaging agents. The fluorine atom can be replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET), a highly sensitive and quantitative imaging modality. nih.govfrontiersin.org The iodine atom, on the other hand, can be replaced with a radioactive isotope of iodine, such as iodine-123 or iodine-124, for use in Single Photon Emission Computed Tomography (SPECT) or PET, respectively. nih.gov

Future research will likely focus on the development of derivatives of this compound that can be selectively targeted to specific biological molecules or processes. This could involve attaching the pyridine core to a targeting vector, such as a peptide, antibody, or small molecule, that has a high affinity for a particular receptor or enzyme. The development of ¹⁸F-labeled fluoropyridines is an active area of research, with applications in the labeling of macromolecules and the development of new PET tracers. nih.govacs.orgnih.gov The automated synthesis of ¹⁸F-labelled pyridine-based agents is also being explored. nih.gov

Q & A

Q. Basic